Cas no 2411274-02-5 (N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide)

N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z4323362900
- N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-N-[(thiolan-3-yl)methyl]prop-2-enamide
-
- インチ: 1S/C17H21NO2S/c1-2-17(19)18(9-13-7-8-21-12-13)10-14-11-20-16-6-4-3-5-15(14)16/h2-6,13-14H,1,7-12H2
- InChIKey: NXLRFVRTPHFDOO-UHFFFAOYSA-N
- SMILES: S1CCC(C1)CN(C(C=C)=O)CC1C2C=CC=CC=2OC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 387
- トポロジー分子極性表面積: 54.8
- XLogP3: 2.8
N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606297-0.05g |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-N-[(thiolan-3-yl)methyl]prop-2-enamide |
2411274-02-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamideに関する追加情報
N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide: A Promising Compound in the Field of Medicinal Chemistry
N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide (CAS No. 2411274-02-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as amides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. The specific structure of this compound, with its benzofuran and thiolane moieties, makes it particularly interesting for researchers exploring new avenues in drug discovery and development.
The benzofuran moiety, a six-membered ring containing an oxygen atom and fused to a benzene ring, is a common structural motif found in many natural products and synthetic compounds with diverse biological activities. In N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide, the benzofuran ring is further modified by the presence of a methylene group attached to the nitrogen atom of the amide. This structural modification can influence the compound's solubility, stability, and interactions with biological targets.
The thiolane moiety, a six-membered ring containing a sulfur atom, is another key feature of this compound. Thiolane rings are known for their ability to form stable five-membered chelate complexes with metal ions, which can have significant implications for the compound's pharmacological properties. In N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide, the thiolane ring is attached to the nitrogen atom of the amide through a methylene group, potentially enhancing the compound's ability to interact with various biological targets.
Recent studies have shown that N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide exhibits promising activity in several therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that N-(2,3-dihydrobenzofuran)-N-(thiolan)-propenamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential as an antiviral agent. Preliminary studies have shown that N-(2,3-dihydrobenzofuran)-N-(thiolan)-propenamide can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism by which this compound exerts its antiviral effects is not yet fully understood but may involve interference with viral entry or replication processes within host cells.
In addition to its anti-inflammatory and antiviral properties, N-(2,3-dihydrobenzofuran)-N-(thiolan)-propenamide has also been investigated for its potential neuroprotective effects. In vitro studies using neuronal cell cultures have shown that this compound can protect against oxidative stress-induced cell death and reduce levels of reactive oxygen species (ROS). These findings suggest that N-(2,3-dihydrobenzofuran)-N-(thiolan)-propenamide may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of N-(2,3-dihydrobenzofuran)-N-(thiolan)-propenamide have also been studied to assess its suitability for further development as a therapeutic agent. Preclinical studies in animal models have demonstrated that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further evaluation in clinical trials. However, more detailed pharmacokinetic and pharmacodynamic studies are needed to fully understand the behavior of this compound in vivo.
In conclusion, N-(2,3-dihydrobenzofuran)-N-(thiolan)-propenamide (CAS No. 2411274-02-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in various areas of medicinal chemistry. Ongoing studies are expected to provide more insights into the mechanisms underlying its biological effects and pave the way for its potential use as a novel therapeutic agent.
2411274-02-5 (N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide) Related Products
- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 2680612-55-7(1-Acetyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid)
- 65948-71-2(N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 2200-85-3(5-Bromo-3-chloro-2-hydroxybenzoic Acid)
- 25716-58-9(4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 16165-68-7(Diethyl 1-decylphosphonate)




